3-(tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol is a chemical compound with the molecular formula C9H17BO3 and a molecular weight of 198.07 g/mol . It is a boronic ester, which is a class of compounds known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol typically involves the reaction of an appropriate alkene with a boronic ester precursor. One common method is the hydroboration of alkenes using borane reagents, followed by oxidation to yield the desired boronic ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The boronic ester group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield alcohols or ketones, while substitution reactions can produce a wide range of functionalized organic compounds .
Wissenschaftliche Forschungsanwendungen
3-(tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable reagent in organic synthesis . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
Uniqueness
3-(tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol is unique due to its specific structure, which combines the boronic ester group with an alkene moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol involves the conversion of a boronic acid derivative to an alkenyl boronate ester, followed by a coupling reaction with an allylic alcohol.", "Starting Materials": [ "4-bromo-2-methyl-2-butene", "tetramethyl-1,3,2-dioxaborolane", "sodium hydride", "potassium carbonate", "palladium acetate", "triethylamine", "methanol", "chloroform" ], "Reaction": [ "Step 1: Deprotonation of tetramethyl-1,3,2-dioxaborolane with sodium hydride in dry THF to form tetramethyl-1,3,2-dioxaborolanide.", "Step 2: Reaction of tetramethyl-1,3,2-dioxaborolanide with 4-bromo-2-methyl-2-butene in the presence of palladium acetate and triethylamine in dry methanol to form 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol.", "Step 3: Conversion of 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol to 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol by treatment with potassium carbonate in chloroform." ] } | |
CAS-Nummer |
1239700-57-2 |
Molekularformel |
C10H19BO3 |
Molekulargewicht |
198.07 g/mol |
IUPAC-Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol |
InChI |
InChI=1S/C10H19BO3/c1-8(6-7-12)11-13-9(2,3)10(4,5)14-11/h12H,1,6-7H2,2-5H3 |
InChI-Schlüssel |
PXYZFYLZNSFEFI-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)CCO |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.